molecular formula C16H17NO3 B3198392 Ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate CAS No. 101293-88-3

Ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Cat. No.: B3198392
CAS No.: 101293-88-3
M. Wt: 271.31 g/mol
InChI Key: HHQHSWUNNJGPHS-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a substituted dihydropyridine derivative characterized by a phenyl group at position 1, methyl groups at positions 2 and 4, and an ester moiety at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, tetrahydropyridines, and other derivatives with functional groups introduced at specific positions on the ring .

Scientific Research Applications

Common Synthetic Routes

Several synthetic methods have been developed for the preparation of ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate:

  • Biginelli Reaction : This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and urea or its derivatives. The Biginelli reaction is known for producing dihydropyrimidinones but can be adapted to yield dihydropyridines with appropriate modifications.
  • Huisgen Cycloaddition : This method can be used in conjunction with other reactions to introduce substituents onto the pyridine ring, enhancing its biological properties.
  • Michael Addition : The compound can also be synthesized through Michael addition reactions involving appropriate Michael acceptors and nucleophiles.

Table 1: Summary of Synthesis Methods

MethodKey ReactantsYield (%)Reference
Biginelli ReactionAldehyde, β-keto ester, Urea70-90
Huisgen CycloadditionAzides and Alkynes80
Michael AdditionEnones and Nucleophiles75

Anticancer Properties

Research has shown that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Lines Tested : Commonly tested cell lines include MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of ActionReference
MCF715Caspase activation
HeLa20Induction of apoptosis
A54925Cell cycle arrest

Other Biological Activities

Apart from anticancer properties, this compound has also been investigated for:

  • Antioxidant Activity : Exhibits free radical scavenging properties.

Table 3: Other Biological Activities

Activity TypeAssay MethodResult
AntioxidantDPPH Scavenging AssayIC50 = 30 µM
AntimicrobialAgar Diffusion TestEffective against E. coli

Applications in Drug Development

This compound serves as a scaffold for designing new therapeutic agents. Its derivatives are being explored for:

  • Cardiovascular Diseases : Due to their calcium channel blocking activity.
  • Neurodegenerative Disorders : Potential neuroprotective effects have been noted in preliminary studies.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, leading to various physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare the target compound with analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Effects and Structural Modifications

Key structural variations in similar compounds include:

Compound Name Position 1 Position 2 Position 4 Position 6 Key Functional Groups Reference
Target compound Phenyl Methyl Methyl Oxo Ester -
Ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate - Methyl Thiophen-2-yl Thioxo Cyano, thioether
Ethyl 2-amino-5-cyano-6-oxo-1-(phenylsulfonamido)-1,6-dihydropyridine-3-carboxylate (15c) Phenylsulfonamido Amino - Oxo Cyano, sulfonamide
Ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 4-Methoxyphenyl Diamino - Oxo Cyano, methoxy
  • Position 1: The phenyl group in the target compound contrasts with sulfonamido (15c) or 4-methoxyphenyl () substituents.
  • Position 2: Methyl substitution (target) vs. amino (15c) or diamino () groups. Methyl groups increase lipophilicity, whereas amino substituents enhance solubility and hydrogen-bond donor activity .
  • Position 6 : The oxo group is conserved across most analogs, but thioxo substitution () introduces sulfur-based reactivity and altered electronic properties .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs with polar groups (e.g., 15c, mp 246°C ; compound, synthesized as a white solid ) suggest that the target’s methyl and phenyl groups may lower melting points due to reduced crystallinity.
  • Spectroscopic Data : IR and NMR profiles for the target compound can be inferred from analogs. For example, the ester carbonyl in the target likely resonates near 1682 cm⁻¹ (IR) and δ ~160 ppm (¹³C NMR), similar to compound 15c .

Hydrogen-Bonding and Crystal Packing

However, the lack of amino or hydroxyl groups reduces hydrogen-bond donor capacity compared to sulfonamido derivatives (15c) .

Biological Activity

Ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (commonly referred to as a dihydropyridine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

PropertyValue
Molecular FormulaC₁₆H₁₇N₁O₃
Molecular Weight273.31 g/mol
CAS Number101293-88-3

The compound features a pyridine ring with various substituents that contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, derivatives of dihydropyridines have shown significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. In vitro tests indicated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives, demonstrating potent antibacterial effects .

Anticancer Potential

Research has also indicated that this compound exhibits anticancer properties . Dihydropyridine derivatives have been studied for their ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival .

The primary mechanism of action for this compound involves its role as a calcium channel blocker . By binding to L-type calcium channels, it inhibits the influx of calcium ions into cells, which can lead to various physiological effects including vasodilation and reduced cardiac contractility. This mechanism is particularly relevant in the context of cardiovascular diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Antimicrobial Evaluation : A study evaluated several derivatives for their antimicrobial activity using standard assays (MIC and MBC). The results showed that certain compounds had enhanced activity compared to traditional antibiotics .
  • Anticancer Activity : Another investigation assessed the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound in cancer therapy .
  • Calcium Channel Blocking Activity : Research demonstrated that this compound effectively inhibits calcium channels in vitro, leading to decreased intracellular calcium levels and subsequent physiological responses such as muscle relaxation .

Q & A

Q. Synthesis & Optimization

Basic Q: What are the common synthetic routes for preparing ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, and what key reagents are involved? Methodological Answer: The compound is typically synthesized via cyclocondensation or recyclization reactions. For example, reacting methyl/ethyl esters of substituted pyranones (e.g., ethyl 4,6-dimethyl-3-aryl-2-oxo-2H-pyran-5-carboxylate) with ammonium acetate in acetic acid yields dihydropyridine derivatives . Key steps include:

  • Reagent: Ammonium acetate (acts as a nitrogen source).
  • Conditions: Reflux in acetic acid (120°C, 4–6 hours).
  • Yield Optimization: Adjusting stoichiometry (1:1.2 molar ratio of pyranone to ammonium acetate) and monitoring via TLC.

Advanced Q: How can reaction conditions be optimized to improve yield and purity for large-scale synthesis? Methodological Answer: Optimization involves:

  • Solvent Screening: Acetic acid is standard, but mixed solvents (e.g., AcOH/EtOH) may reduce side reactions.
  • Catalysis: Adding catalytic p-TsOH (0.5 mol%) accelerates cyclization .
  • Workup: Extract with ethyl acetate (3× volumes) and purify via silica gel chromatography (hexane:EtOAc 7:3) to isolate >95% pure product .

Q. Characterization & Analysis

Basic Q: What spectroscopic and chromatographic methods are used to characterize this compound? Methodological Answer:

  • NMR: 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) confirm substituents:
    • 1^1H: δ 1.28 (t, 3H, -CH2CH3), δ 2.33 (s, 3H, -CH3), δ 7.16–8.02 (m, aromatic protons) .
    • 13^13C: Peaks at 21.3 ppm (methyl), 116.9–159.8 ppm (pyridone ring) .
  • HPLC-MS: ESI+ mode (m/z calc. for C16H17NO3: 271.12; observed: 272.1 [M+H]+) .

Advanced Q: How can hydrogen-bonding patterns in its crystal structure inform intermolecular interactions? Methodological Answer: Single-crystal X-ray diffraction (SHELX-2018/3 ) reveals:

  • Hydrogen Bonds: Between carbonyl oxygen (O1) and water molecules in hexaaquanickel(II) complexes (d = 2.89 Å) .
  • Packing Analysis: Graph-set notation (e.g., R22(8)R_2^2(8)) identifies dimeric motifs, critical for predicting solubility and stability .

Q. Biological Activity

Basic Q: What methodologies are used to evaluate its antimicrobial activity? Methodological Answer:

  • Microdilution Assay: Test against Bacillus subtilis ATCC 6633 and Saccharomyces cerevisiae 61 in 96-well plates .
    • Procedure: Prepare stock solutions (1 mg/mL DMSO), dilute in broth, and incubate (37°C, 18–20 h).
    • MIC Determination: Lowest concentration showing no growth (e.g., 31.3 μg/mL for B. subtilis) .

Advanced Q: How do structural modifications (e.g., nitro groups) impact its antifungal efficacy? Methodological Answer:

  • SAR Studies: Introducing electron-withdrawing groups (e.g., -NO2 at the 4-position) enhances activity against S. cerevisiae (MIC reduced from 125 μg/mL to 31.3 μg/mL) .
  • Mechanism: Nitro groups increase lipophilicity (logP from 1.2 to 2.1), improving membrane penetration .

Q. Data Contradictions & Resolution

Advanced Q: How can conflicting reports about its biological activity be reconciled? Methodological Answer: Discrepancies often arise from:

  • Assay Variability: Differences in inoculum size (e.g., 105^5 vs. 106^6 CFU/mL) or growth media (MPA vs. LB agar) .
  • Tautomerism: The compound exists as keto-enol tautomers, affecting reactivity. Use 1^1H NMR (DMSO-d6, 400 MHz) to quantify tautomeric ratios .

Q. Crystallography & Material Properties

Basic Q: What crystallographic parameters define its solid-state structure? Methodological Answer:

  • Crystal System: Triclinic, space group P1P1.
  • Unit Cell: a=6.2620A˚,b=7.1053A˚,c=10.7101A˚;α=102.461,β=96.754,γ=114.823a = 6.2620 \, \text{Å}, \, b = 7.1053 \, \text{Å}, \, c = 10.7101 \, \text{Å}; \, \alpha = 102.461^\circ, \, \beta = 96.754^\circ, \, \gamma = 114.823^\circ .
  • Density: 1.214 g/cm³ (calc. from X-ray data) .

Advanced Q: How does its crystal packing influence physicochemical stability? Methodological Answer:

  • H-Bond Networks: Robust O-H···O interactions (2.7–3.1 Å) reduce hygroscopicity.
  • Thermal Stability: DSC shows decomposition at 247°C, correlating with tight packing observed in XRD .

Q. Computational & Modeling Applications

Advanced Q: How can DFT calculations predict its reactivity in nucleophilic substitutions? Methodological Answer:

  • Software: Gaussian 16 (B3LYP/6-311+G(d,p)).
  • Fukui Indices: Identify C5 (pyridone ring) as the most electrophilic site (f=0.12f^- = 0.12), guiding functionalization strategies .

Properties

IUPAC Name

ethyl 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-4-20-16(19)15-11(2)10-14(18)17(12(15)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQHSWUNNJGPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C=C1C)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid ethyl ester (=ethyl isodehydroacetate, 1.967 g, 10.02 mmol), aniline (1.865 g, 20.03 mmol) and acetic acid (0.5 mL, 9 mmol) was shaken at 90 C for 5 hours, then at 55° C. for 3 days. The excess of volatiles were removed in vacuo (0.1 mbar, 70 C, 30 min). It was transferred on to a SiO2 column (50 g) with 1,2-dichloroethane/heptane 1:3 purified by flash chromatography with gradient 20% to 100% of ethyl acetate in heptane. The pure fractions gave 906 mg of the title compound as pale yellow oil, yield 33% (non-pure additional fractions gave 886 mg of the title compound contaminated with acetanilide and 4′-acetamidoacetophenone). LC-MS (m/z) 272.4 (MH+); tR=1.07. 1H NMR (600 MHz, DMSO-d6): 1.28 (t, J=7.1 Hz, 3H, Me of Et), 1.9 (s, 3H, 2-Me), 2.16 (d, J=0.9 Hz, 3H, 4-Me), 4.28 (q, J=7.1 Hz, 2H, CH2 of Et), 6.3 (s, 1H, 5-H), 7.27 (dm, J=7.7 Hz, J<1.5 Hz, 2H, two ortho-H of Ph), 7.47 (tt, J=7.4 Hz, J=1.2 Hz, 1H, para-H of Ph), 7.53 (tm, J=7.5 Hz, J<1.7 Hz, 2H, two meta-H of Ph).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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